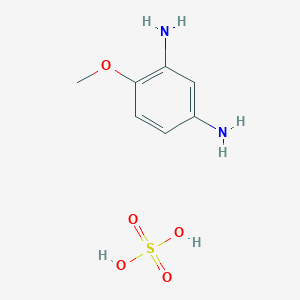

2,4-Diaminoanisole sulfate

Description

This compound appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition.

Properties

IUPAC Name |

4-methoxybenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJQHYWUHGBBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O.H2O4S, C7H12N2O5S | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-05-4 (Parent) | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020398 | |

| Record name | C.I. Oxidation Base 12A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-diaminoanisole sulfate appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition., Off-white to violet solid; [Merck Index] Brown-grey powder; [MSDSonline] | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 65.3 °F (NTP, 1992), SOLUBLE IN WATER & ETHANOL, Insoluble in sodium hydroxide | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE TO VIOLET POWDER | |

CAS No. |

39156-41-7, 6219-67-6 | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Oxidation Base 12A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzene-1,3-diamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methoxy-m-phenylenediammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4U4U64VRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

372 to 378 °F (decomposes) (NTP, 1992) | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,4-Diaminoanisole sulfate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2,4-Diaminoanisole Sulfate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound (CAS No: 39156-41-7).[1][2][3][4][5][6][7] Intended for researchers, scientists, and drug development professionals, this document consolidates critical data on its physicochemical characteristics, synthesis, and analytical methodologies. The information is presented to facilitate easy access and comparison, including structured data tables and detailed procedural workflows. Safety, reactivity, and hazard classifications are also discussed to ensure proper handling and use in a laboratory setting.

Chemical Structure and Identification

This compound is the sulfate salt of 4-methoxy-1,3-benzenediamine.[1] Its chemical structure consists of a methoxy-substituted benzene ring with two amino groups at positions 2 and 4, neutralized by sulfuric acid.[1] This aromatic amine salt is also known by several synonyms, including 4-Methoxy-m-phenylenediamine sulfate and C.I. 76051.[1][8]

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is an off-white to violet or dark brown crystalline powder.[1][9][10] It is known to darken upon exposure to light.[1][10] The compound is soluble in water and ethanol but insoluble in sodium hydroxide.[1][11] A summary of its key quantitative properties is provided in the table below. It is important to note that there are discrepancies in the reported melting and boiling points across different sources, which may be attributable to variations in purity or analytical conditions.[2][4][9][11][12]

| Property | Value | Reference(s) |

| CAS Number | 39156-41-7 | [1][2][3][5] |

| Molecular Formula | C₇H₁₂N₂O₅S | [2][6][7][13] |

| Molecular Weight | 236.25 g/mol | [1][9] |

| Appearance | Off-white to violet or dark brown powder | [1][9][10] |

| Melting Point | 189-192 °C (decomposes) 149-150 °C 66-67 °C | [2][4][7][9] [2] [11][12] |

| Boiling Point | ~305.9 °C at 760 mm Hg 149-150 °C at 5 mm Hg | [2] [11][12] |

| Water Solubility | 10-50 mg/mL at 18.5 °C 1,000 g/L at 25 °C | [9] [11][12] |

| Log Kₒw | 4.19 | [11][12] |

Experimental Protocols

Synthesis Protocol (General Method)

The synthesis of this compound can be achieved via the reduction of 2,4-dinitroanisole.[1] A general procedure, adapted from the synthesis of analogous compounds, involves the following steps[14]:

-

Reduction: 2,4-dinitroanisole is mixed with iron filings in a solution of 50% aqueous ethyl alcohol.[14]

-

Acidification: The mixture is heated to reflux, and a solution of concentrated hydrochloric acid in aqueous ethyl alcohol is added slowly to catalyze the reduction of the nitro groups to amino groups.[14] The reaction is refluxed for several hours.[14]

-

Isolation of Base: After the reaction is complete, the iron sludge is removed by filtration while the solution is still hot.[14]

-

Sulfate Salt Precipitation: The filtrate, containing the 2,4-diaminoanisole base, is treated with sulfuric acid, causing the this compound to precipitate out of the solution.[14]

-

Purification: The precipitated product is collected by suction filtration, washed with ethyl alcohol, and dried to a constant weight.[14]

dot

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. innospk.com [innospk.com]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. This compound CAS#: 39156-41-7 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 39156-41-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pschemicals.com [pschemicals.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2,4-Diaminoanisole Sulfate from 2,4-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diaminoanisole sulfate, a key intermediate in the production of various dyes and a compound of interest in chemical research. The primary focus of this document is the synthetic pathway starting from 2,4-dinitroanisole, detailing the reduction of the nitro groups and subsequent salt formation.

Introduction

2,4-Diaminoanisole and its sulfate salt are important chemical intermediates, historically used in the manufacturing of hair and fur dyes. The synthesis of this compound from 2,4-dinitroanisole is a well-established chemical transformation that involves the reduction of two nitro groups to amino groups, followed by the formation of the sulfate salt. This process can be achieved through various methods, with the most common being chemical reduction using metals in an acidic medium and catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.

| Property | 2,4-Dinitroanisole | This compound |

| Molecular Formula | C₇H₆N₂O₅ | C₇H₁₀N₂O·H₂SO₄ |

| Molecular Weight | 198.13 g/mol | 236.25 g/mol |

| Appearance | Pale yellow granular crystals or needles[1] | Off-white to violet or dark brown powder[2][3][4][5] |

| Melting Point | 94.5 °C[1] | Decomposes between 189 °C and 192 °C[6][7] |

| Solubility | Very slightly soluble in water[1] | Soluble in water and ethanol[2][8] |

Synthesis Methodology

The most historically significant and widely described method for the synthesis of 2,4-diaminoanisole is the reduction of 2,4-dinitroanisole using iron in an acidic medium.[1][2] Catalytic hydrogenation offers a cleaner alternative, avoiding the large amounts of iron sludge produced in the former method.

Chemical Reduction using Iron

The reduction of the nitro groups of 2,4-dinitroanisole can be effectively carried out using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. The nascent hydrogen generated in the reaction mixture reduces the nitro groups to primary amino groups. The resulting 2,4-diaminoanisole is then typically converted to its more stable sulfate salt by treatment with sulfuric acid.

This protocol is adapted from a procedure for the analogous reduction of 2,4-dinitrotoluene and should be optimized for 2,4-dinitroanisole.

Materials:

-

2,4-Dinitroanisole

-

Iron filings (fine powder)

-

50% (v/v) Ethanol

-

Concentrated Hydrochloric Acid or Glacial Acetic Acid

-

15% (w/v) Alcoholic Potassium Hydroxide solution

-

6 N Sulfuric Acid

-

95% Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 2,4-dinitroanisole (1.0 eq), iron filings (approx. 6.0 eq), and 50% ethanol.

-

Initiation: Heat the mixture to boiling on a water bath with vigorous stirring. Once boiling, slowly add a solution of concentrated hydrochloric acid (or glacial acetic acid) in 50% ethanol. The addition should be done cautiously to control the exothermic reaction.

-

Reduction: After the addition of the acid is complete, continue to reflux the mixture with stirring for a period of 2-3 hours to ensure complete reduction of both nitro groups.

-

Neutralization: After the reflux period, make the hot reaction mixture just alkaline to litmus paper by the addition of a calculated amount of 15% alcoholic potassium hydroxide solution.

-

Filtration: Without allowing the mixture to cool, filter the hot solution to remove the iron and iron oxide sludge. Wash the filter cake with two portions of hot 95% ethanol.

-

Sulfate Salt Precipitation: To the combined filtrate, add 6 N sulfuric acid. The this compound will precipitate out of the solution.

-

Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by suction filtration. Wash the product with two small portions of cold 95% ethanol.

-

Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C to a constant weight.

Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner and more efficient method for the reduction of nitroarenes. This process typically involves the use of a noble metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen.

-

Catalyst Slurry: In a hydrogenation reactor, a slurry of the catalyst (e.g., 5% Pd/C) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate Addition: The 2,4-dinitroanisole is added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.

-

Catalyst Removal: After the reaction is complete, the reactor is depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of celite.

-

Sulfate Salt Formation: The filtrate containing the 2,4-diaminoanisole is then treated with a stoichiometric amount of sulfuric acid to precipitate the sulfate salt.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Summary

The following table summarizes the expected inputs and outputs for the synthesis of this compound from 2,4-dinitroanisole. Note: Specific quantitative data for the synthesis of this compound from 2,4-dinitroanisole, including precise yields and purity, are not extensively reported in the readily available literature. The data presented here are based on general principles of similar chemical transformations.

| Parameter | Iron/Acid Reduction | Catalytic Hydrogenation |

| Starting Material | 2,4-Dinitroanisole | 2,4-Dinitroanisole |

| Key Reagents | Iron, HCl or Acetic Acid, H₂SO₄ | H₂, Pd/C or Pt/C, H₂SO₄ |

| Solvent | Ethanol/Water | Ethanol, Methanol, or Ethyl Acetate |

| Reaction Temperature | Reflux | Typically Room Temperature to 50°C |

| Reaction Pressure | Atmospheric | 1-10 atm H₂ |

| Typical Yield | Moderate to High (expected) | High to Quantitative (expected) |

| Purity | Good after purification | High |

| Key Byproducts | Iron oxides | Minimal |

Diagrams

Synthesis Pathway

Caption: Overall synthesis scheme for this compound.

Experimental Workflow for Iron Reduction

Caption: Step-by-step workflow for the iron reduction method.

Conclusion

The synthesis of this compound from 2,4-dinitroanisole is a robust and well-documented process. While the classical method utilizing iron and acid is effective, modern approaches favoring catalytic hydrogenation offer advantages in terms of waste reduction and often higher purity of the final product. The choice of method will depend on the specific requirements of the laboratory or industrial setting, including scale, cost, and environmental considerations. This guide provides the fundamental knowledge and procedural outlines necessary for researchers and professionals to undertake this synthesis. It is recommended that any experimental work be preceded by a thorough safety assessment and that the procedures be optimized for the specific laboratory conditions.

References

- 1. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. researchgate.net [researchgate.net]

- 4. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 5. This compound | 39156-41-7 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Carcinogenic Mechanism of 4-Methoxy-1,3-benzenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1,3-benzenediamine sulfate, also known as 2,4-diaminoanisole sulfate, is an aromatic amine that has been used in hair and fur dyes.[1][2] It is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying the carcinogenicity of 4-methoxy-1,3-benzenediamine sulfate, with a focus on its metabolism, genotoxicity, and the associated carcinogenic outcomes observed in animal studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Metabolism and Metabolic Activation

The carcinogenicity of many aromatic amines, including 4-methoxy-1,3-benzenediamine, is dependent on their metabolic activation to reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA. The metabolic pathway of 4-methoxy-1,3-benzenediamine involves several key steps.

Following absorption, 4-methoxy-1,3-benzenediamine undergoes extensive metabolism. The primary routes of metabolism include acetylation of the amino groups. Major metabolites identified in rats following intraperitoneal administration include 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole.[3] These metabolites are excreted in the urine, both in their free forms and as glucuronide and sulfate conjugates.[3]

The metabolic activation to a carcinogenic intermediate is a critical event. While the precise enzymatic pathways for 4-methoxy-1,3-benzenediamine sulfate have not been fully elucidated, it is proposed that, similar to other aromatic amines, it can undergo N-oxidation to form N-hydroxy intermediates. These intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts.

Genotoxicity and Mechanism of DNA Damage

The genotoxicity of 4-methoxy-1,3-benzenediamine is a key component of its carcinogenic mechanism. Studies have shown that it can induce mutations in bacterial assays and is considered mutagenic. The underlying mechanism of DNA damage appears to be mediated through the generation of reactive oxygen species (ROS) and oxidative stress.

Research has demonstrated that in the presence of copper ions (Cu(II)), 4-methoxy-m-phenylenediamine undergoes autoxidation, leading to the production of hydrogen peroxide (H₂O₂).[4] This process is enhanced by superoxide dismutase (SOD). The generation of these reactive oxygen species results in oxidative damage to DNA, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a well-known marker of oxidative DNA damage.[4] The DNA damage has been observed to occur preferentially at thymine and cytosine residues.[4] This oxidative DNA damage can lead to mutations if not properly repaired, contributing to the initiation of carcinogenesis.

Carcinogenic Effects in Animal Studies

The carcinogenicity of 4-methoxy-1,3-benzenediamine sulfate has been demonstrated in comprehensive bioassays conducted by the National Cancer Institute (NCI). These studies provide robust quantitative data on the tumor response in rodents.

Experimental Protocols

A pivotal bioassay (NCI-CG-TR-84) was conducted using Fischer 344 rats and B6C3F1 mice.[2] Technical-grade this compound was administered in the feed to groups of 50 male and 50 female animals of each species for 78 weeks, followed by an observation period of 19 to 29 weeks.[2]

-

Animal Species and Strain:

-

Administration Route: Dietary[2]

-

Dose Levels:

-

Duration of Administration: 78 weeks[2]

-

Observation Period:

-

Group Size: 50 males and 50 females per dose group, with corresponding control groups.[2]

Data Presentation: Summary of Carcinogenicity Data

The dietary administration of 4-methoxy-1,3-benzenediamine sulfate resulted in a significant increase in tumor incidence at multiple sites in both rats and mice.

Table 1: Carcinogenicity of 4-Methoxy-1,3-benzenediamine Sulfate in Fischer 344 Rats

| Organ | Sex | Dose | Tumor Type | Incidence |

| Thyroid Gland (Follicular Cell) | Male | High | Adenoma or Carcinoma | Significantly Increased |

| Female | High | Adenoma or Carcinoma | Significantly Increased | |

| Thyroid Gland (C-Cell) | Male | High | Adenoma or Carcinoma | Significantly Increased |

| Skin and Associated Glands | Male | High | Squamous-cell carcinoma, Basal-cell carcinoma, or Sebaceous adenocarcinoma | Significantly Increased |

| Female | High | Squamous-cell carcinoma, Basal-cell carcinoma, or Sebaceous adenocarcinoma | Significantly Increased | |

| Zymbal's Gland | Male | High | Squamous-cell carcinoma or Sebaceous adenocarcinoma | Significantly Increased |

| Female | High | Squamous-cell carcinoma or Sebaceous adenocarcinoma | Significantly Increased | |

| Preputial Gland | Male | High | Adenoma, Papilloma, or Carcinoma | Significantly Increased |

| Clitoral Gland | Female | High | Squamous-cell or Sebaceous carcinoma | Increased |

| Mammary Gland | Female | High | Adenocarcinoma | Increased |

| Pituitary Gland | Female | - | Tumors | Increased |

Data summarized from the National Cancer Institute Bioassay (NCI-CG-TR-84).[2][5]

Table 2: Carcinogenicity of 4-Methoxy-1,3-benzenediamine Sulfate in B6C3F1 Mice

| Organ | Sex | Dose | Tumor Type | Incidence |

| Thyroid Gland (Follicular Cell) | Male | High | Adenoma | Significantly Increased |

| Female | High | Adenoma or Carcinoma | Significantly Increased |

Data summarized from the National Cancer Institute Bioassay (NCI-CG-TR-84).[2]

Proposed Signaling Pathways in Carcinogenesis

The oxidative DNA damage induced by 4-methoxy-1,3-benzenediamine sulfate is a critical initiating event that can trigger a cascade of cellular responses, leading to the dysregulation of key signaling pathways involved in cell fate decisions. While direct evidence specifically for this compound is limited, the known consequences of oxidative DNA damage allow for the postulation of the involvement of major tumor suppressor and growth-promoting pathways.

The p53 pathway is a central hub in the cellular response to DNA damage. The presence of DNA adducts, such as 8-OH-dG, can lead to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then orchestrate a variety of cellular outcomes, including cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) to eliminate cells with irreparable damage. Mutations in the p53 gene itself, which can be a consequence of the initial DNA damage, can abrogate this protective mechanism, allowing for the proliferation of damaged cells and promoting tumorigenesis.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis. Conversely, the ERK pathway is typically linked to cell proliferation and survival. Chronic exposure to a carcinogen that induces oxidative stress can lead to a sustained and aberrant activation or inhibition of these pathways, disrupting the normal balance between cell death and survival and contributing to uncontrolled cell growth.

Conclusion

The carcinogenicity of 4-methoxy-1,3-benzenediamine sulfate is underpinned by its metabolic activation to reactive intermediates that induce genotoxicity through oxidative DNA damage. The formation of 8-hydroxy-2'-deoxyguanosine and other DNA lesions, driven by a copper-dependent autoxidation process that generates reactive oxygen species, is a key initiating event. The failure of cellular DNA repair and cell death mechanisms to adequately manage this damage can lead to mutations and the dysregulation of critical signaling pathways such as the p53 and MAPK pathways, ultimately resulting in the development of tumors in various organs, as demonstrated in rodent bioassays. A thorough understanding of these mechanisms is crucial for assessing the risks associated with exposure to this and structurally related aromatic amines and for the development of strategies to mitigate their carcinogenic potential.

References

- 1. carcinogenic aromatic amines: Topics by Science.gov [science.gov]

- 2. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. DNA damage induced by m-phenylenediamine and its derivative in the presence of copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Toxicological Profile of 2,4-Diaminoanisole Sulfate in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminoanisole sulfate, an aromatic amine formerly used in hair dyes, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of its toxicological profile in laboratory animals, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. Studies have demonstrated that this compound is a carcinogen in rodents, inducing tumors at multiple sites, particularly the thyroid gland. Its genotoxic potential has been confirmed in various in vitro and in vivo assays. The primary mechanism of thyroid carcinogenesis involves the disruption of the hypothalamic-pituitary-thyroid axis. This document consolidates key findings on acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects to serve as a critical resource for researchers and professionals in the fields of toxicology and drug development.

Acute Toxicity

Oral administration of this compound in rats demonstrated low acute toxicity, while intraperitoneal administration resulted in higher toxicity.

Table 1: Acute Toxicity of this compound in Rats

| Species | Strain | Route of Administration | Vehicle | LD50 | Reference |

| Rat | - | Oral | Oil-in-water emulsion | >4000 mg/kg bw | |

| Rat | - | Intraperitoneal | Dimethyl sulfoxide | 372 mg/kg bw |

Experimental Protocols

-

Oral LD50 Study: The oral LD50 of this compound was determined in rats by administering the compound as an oil-in-water emulsion. The study followed standard acute oral toxicity testing guidelines, with animals observed for mortality and clinical signs of toxicity over a specified period.

-

Intraperitoneal LD50 Study: For the intraperitoneal LD50 determination, this compound was dissolved in dimethyl sulfoxide and administered to rats. Observations for toxicity and mortality were conducted to establish the median lethal dose.

Carcinogenicity

Long-term dietary exposure to this compound has been shown to be carcinogenic in both Fischer 344 rats and B6C3F1 mice, inducing tumors in multiple organs.

Experimental Protocol: NCI Carcinogenicity Bioassay

A bioassay of technical-grade this compound for possible carcinogenicity was conducted by the National Cancer Institute (NCI).

-

Animal Species and Strain: Fischer 344 rats and B6C3F1 mice.

-

Group Size: Groups of 50 male and 50 female animals of each species.

-

Administration Route: The chemical was administered in the feed.

-

Dosage Levels:

-

Rats: Time-weighted average dietary concentrations of 0.12% (low dose) and 0.5% (high dose).

-

Mice: Dietary concentrations of 0.12% (low dose) and 0.24% (high dose).

-

-

Duration of aAdministration: 78 weeks.

-

Observation Period: Following the administration period, rats were observed for an additional 29 weeks, and mice for an additional 19 weeks.

-

Control Groups: For each species, 49 or 50 animals of each sex were used as controls.

Carcinogenicity Study Workflow

Summary of Carcinogenic Findings

Dietary administration of this compound was found to be carcinogenic in both rats and mice.[1]

In Fischer 344 Rats:

-

Thyroid Gland: A significantly increased incidence of malignant follicular-cell tumors (papillary adenocarcinomas, follicular-cell carcinomas, papillary cystadenocarcinomas) was observed in high-dose males and females.[1] High-dose males also showed a significant increase in C-cell adenomas or carcinomas.[1]

-

Skin and Associated Glands: The incidence of malignant tumors (squamous-cell carcinomas, basal-cell carcinomas, or sebaceous adenocarcinomas) was significantly increased in high-dose rats of both sexes.[1]

-

Other Glands: The compound also induced tumors of the Zymbal gland in both sexes, the preputial gland in males, and the clitoral and mammary glands in females. Tumors of the pituitary gland were also observed in female rats.

In B6C3F1 Mice:

-

Thyroid Gland: A significant increase in the combined incidence of thyroid follicular-cell adenomas and carcinomas was seen in high-dose females.[1] High-dose males had a significantly increased incidence of thyroid follicular-cell adenomas.[1]

Table 2: Incidence of Key Tumors in the NCI Bioassay of this compound

| Species | Sex | Organ | Tumor Type | Control | Low Dose | High Dose |

| Rat | Male | Thyroid Gland | Malignant Follicular-Cell Tumors | - | - | Significant Increase |

| Thyroid Gland | C-Cell Adenoma or Carcinoma | - | - | Significant Increase | ||

| Skin | Malignant Tumors | - | - | Significant Increase | ||

| Female | Thyroid Gland | Malignant Follicular-Cell Tumors | - | - | Significant Increase | |

| Skin | Malignant Tumors | - | - | Significant Increase | ||

| Mouse | Male | Thyroid Gland | Follicular-Cell Adenoma | - | - | Significant Increase |

| Female | Thyroid Gland | Follicular-Cell Adenoma and Carcinoma (combined) | - | - | Significant Increase |

Genotoxicity

2,4-Diaminoanisole and its sulfate salt have demonstrated mutagenic activity in a variety of in vitro and in vivo assays.

Table 3: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With S9 | Mutagenic |

| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | - | Mutagenic |

| Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test | Drosophila melanogaster | - | Mutagenic |

| Mitotic Recombination | Yeast | - | Positive |

| Micronucleus Test | Rodents | - | Negative |

| Dominant Lethal Mutation | Rodents | - | Negative |

| Sperm Abnormality | Rodents | - | Negative |

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): This assay was conducted using various histidine-dependent strains of Salmonella typhimurium. The test compound was incubated with the bacterial strains in the presence of a mammalian metabolic activation system (S9 mix). A positive response is indicated by a significant, dose-dependent increase in the number of revertant colonies.

-

Mouse Lymphoma Assay (MLA): This assay utilizes L5178Y mouse lymphoma cells to detect forward mutations at the thymidine kinase (TK) locus. Cells are exposed to the test article, and mutations are scored by the ability of cells to grow in the presence of a selective agent.

-

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test: In this in vivo assay, male flies are exposed to the test substance and then mated with untreated females. The F2 generation is scored for the absence of one class of males, which indicates the induction of a lethal mutation on the X chromosome.

Reproductive and Developmental Toxicity

Mechanism of Thyroid Carcinogenesis

The proposed mechanism for this compound-induced thyroid carcinogenesis involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis.

Signaling Pathway: Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Dietary administration of this compound leads to a reduction in the serum levels of thyroxine (T4) and triiodothyronine (T3). This decrease in circulating thyroid hormones removes the negative feedback inhibition on the hypothalamus and pituitary gland. Consequently, the pituitary increases the secretion of thyroid-stimulating hormone (TSH). Chronic elevation of TSH levels leads to hypertrophy and hyperplasia of the thyroid follicular cells, which, over time, can progress to the formation of adenomas and carcinomas.

Conclusion

References

The Historical Application of 2,4-Diaminoanisole Sulfate in Hair Dyes: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminoanisole sulfate, a vat dye intermediate, was historically a key component in permanent oxidative hair dye formulations. Its use surged in the mid-20th century due to its efficacy in producing stable, long-lasting hair color. However, mounting evidence from toxicological studies in the late 1970s raised significant safety concerns, leading to its voluntary removal from hair dye products in the early 1980s. This technical guide provides an in-depth review of the historical applications of this compound in hair dyes, detailing its chemical function, the pivotal experimental studies that determined its toxicological profile, and the quantitative data that underpinned its discontinuation.

Introduction

This compound (CAS No. 39156-41-7), also known by names such as 4-methoxy-m-phenylenediamine sulfate and C.I. 76050, is an aromatic amine that was widely used as a "coupler" or "secondary intermediate" in permanent hair dye formulations.[1] These dyes, often referred to as "oxidation" dyes, function through a chemical reaction between primary intermediates, couplers, and an oxidizing agent to form large, colored molecules within the hair shaft. In 1978, it was estimated that approximately 75% of hair dye formulations contained 2,4-diaminoanisole or its sulfate salt.[2] Its popularity stemmed from its ability to produce a range of natural-looking shades when combined with other dye precursors.[1]

The primary route of exposure for consumers and hairdressers was through dermal contact.[2] Concerns regarding the safety of this compound emerged from studies indicating its potential for skin penetration and, most critically, its carcinogenicity in animal models.[2][3] These findings prompted regulatory action and a voluntary withdrawal of the ingredient by the cosmetics industry.[2]

Chemical Mechanism in Oxidative Hair Dyes

In permanent hair dyeing, this compound acts as a coupler. The dyeing process is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The primary intermediate, a para-diamine such as p-phenylenediamine (PPD), is oxidized to a reactive quinonediimine. This highly reactive species then couples with this compound to form a stable, high-molecular-weight indo-dye polymer that is trapped within the hair cortex, resulting in a permanent color.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use and toxicological evaluation of this compound.

Table 1: Historical Usage and Exposure Data

| Parameter | Value | Reference(s) |

| Peak Market Penetration (1978) | ~75% of hair dye formulations | [2] |

| Maximum Concentration in Hair Dye | ~1.5% | [2] |

| Estimated Annual Usage in the U.S. (1977) | 30,000 lbs | [1] |

| Primary Exposure Routes | Dermal contact, Inhalation | [2] |

Table 2: Dermal Absorption Data

| Species | Formulation | Dermal Absorption (% of administered dose) | Reference(s) |

| Rat | Hair-dye formulation 1 | 0.26% | [4] |

| Rat | Hair-dye formulation 2 | 1.1% | [4] |

| Human | Not specified | ~2-4% | [5] |

| Monkey | Not specified | ~2-4% | [5] |

Table 3: Carcinogenicity Bioassay Results in Fischer 344 Rats (NCI-TR-84)

| Organ | Tumor Type | Low Dose (0.12%) | High Dose (0.5%) | Control | p-value (High Dose vs. Control) | Reference(s) |

| Thyroid Gland (Male) | Follicular-cell Adenoma or Carcinoma | 2/49 | 9/49 | 0/18 | <0.05 | [3] |

| Thyroid Gland (Female) | Follicular-cell Adenoma or Carcinoma | 2/50 | 12/49 | 0/20 | <0.05 | [3] |

| Zymbal's Gland (Male) | Carcinoma | 3/49 | 10/49 | 0/18 | <0.05 | [3] |

| Zymbal's Gland (Female) | Carcinoma | 3/50 | 12/49 | 0/20 | <0.05 | [3] |

| Skin (Male) | Carcinoma/Sarcoma | 1/49 | 6/49 | 0/18 | <0.05 | [3] |

| Clitoral Gland (Female) | Carcinoma | 4/50 | 10/49 | 0/20 | <0.05 | [3] |

Table 4: Carcinogenicity Bioassay Results in B6C3F1 Mice (NCI-TR-84)

| Organ | Tumor Type | Low Dose (0.12%) | High Dose (0.24%) | Control | p-value (High Dose vs. Control) | Reference(s) |

| Thyroid Gland (Male) | Follicular-cell Adenoma | 2/49 | 6/50 | 0/45 | <0.05 | [3] |

| Thyroid Gland (Female) | Follicular-cell Adenoma or Carcinoma | 1/50 | 8/49 | 0/45 | <0.05 | [3] |

Key Experimental Protocols

Carcinogenicity Bioassay (NCI Technical Report 84)

The definitive study on the carcinogenicity of this compound was a bioassay conducted by the National Cancer Institute (NCI).[3]

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[3]

-

Administration: The test chemical was administered in the feed.[3]

-

Dosage Levels:

-

Duration:

-

Control Groups: Matched control groups of 49 or 50 animals of each sex for each species received the same diet without the test chemical.[3]

-

Endpoint: The incidence of various tumors was determined through histopathological examination of all major organs.[3]

References

Solubility Profile of 2,4-Diaminoanisole Sulfate in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,4-diaminoanisole sulfate in two common laboratory solvents: water and ethanol. The information is compiled to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

This compound (CAS RN: 39156-41-7) is the sulfate salt of 2,4-diaminoanisole. It typically presents as an off-white to violet powder.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₀N₂O・H₂SO₄ | [2] |

| Molecular Weight | 236.25 g/mol | [3] |

| Appearance | Off-white to violet powder | [1] |

| Melting Point | Decomposes at 189-192 °C |

Quantitative Solubility Data

The solubility of this compound has been reported in both water and ethanol. While quantitative data for water is available, the solubility in ethanol is primarily described qualitatively.

Solubility in Water

The solubility of this compound in water has been reported within a specific range. It is important to note a discrepancy in the literature regarding a much higher solubility value. The more frequently cited and detailed value is presented here.

Solubility in Ethanol

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature | Solubility | Notes |

| Water | 18.5 °C (65.3 °F) | 10 - 50 mg/mL | This value is consistently reported across several sources. |

| Water | 25 °C | 1000 g/L | This value is noted as a significant outlier from other reported data.[5] |

| Ethanol | Not Specified | Soluble | Quantitative data is not specified in the literature. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in water and ethanol. These protocols are based on established general methods for solubility assessment of chemical compounds.

Materials and Equipment

-

This compound (analytical grade)

-

Distilled or deionized water

-

Absolute ethanol

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

Protocol 1: Equilibrium Solubility Determination in Water

This method determines the saturation solubility of the compound in water at a specific temperature.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial. The amount should be more than the expected solubility to ensure a saturated solution with undissolved solid present.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with water to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or g/L.

Protocol 2: Qualitative and Semi-Quantitative Solubility in Ethanol

This protocol can be used to confirm solubility and obtain an approximate solubility range in ethanol.

-

Initial Screening: To a test tube containing 1 mL of ethanol, add a small, weighed amount (e.g., 1 mg) of this compound.

-

Dissolution Attempt: Vigorously mix the contents using a vortex mixer for 1-2 minutes. Visually inspect for complete dissolution.

-

Incremental Addition: If the initial amount dissolves completely, continue adding weighed increments of the compound until it no longer fully dissolves, indicating saturation has been reached.

-

Observation: Record the total amount of compound that completely dissolved in the given volume of ethanol to determine an approximate solubility range.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Identification of 2,4-Diaminoanisole Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of 2,4-Diaminoanisole sulfate (CAS No: 39156-41-7). Due to the limited availability of public, quantitative spectral data for this specific salt, this document presents a combination of reported data for the free base (2,4-Diaminoanisole), expected spectral characteristics based on its chemical structure, and detailed experimental protocols for acquiring the necessary spectroscopic information.

Chemical Structure and Properties

-

Chemical Name: 4-Methoxy-1,3-benzenediamine, sulfate

-

Molecular Formula: C₇H₁₂N₂O₅S

-

Molecular Weight: 236.24 g/mol

-

Appearance: Off-white to violet powder.[1]

-

Solubility: Soluble in water and ethanol.[1]

Spectroscopic Data for Identification

The following tables summarize the key spectroscopic data for the identification of this compound.

Table 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |

| ~6.1-6.3 | Multiplet | 2H | Aromatic protons (H-5, H-6) |

| ~6.8 | Doublet | 1H | Aromatic proton (H-2) |

| Broad | Singlet | 4H | Amine (-NH₂) protons |

| Broad | Singlet | 2H | Sulfate counter-ion protons (as H₃O⁺ or NH₃⁺) |

Note: Predicted values are based on the structure of 2,4-Diaminoanisole and general chemical shift ranges for aromatic amines. The presence of the sulfate salt and the choice of solvent will influence the exact chemical shifts and the appearance of exchangeable amine and sulfate protons.

Table 2: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretching (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching (methoxy group) |

| ~1600 | Strong | Aromatic C=C ring stretching |

| ~1500 | Strong | Aromatic C=C ring stretching |

| 1200-1300 | Strong | C-N stretching (aromatic amine) |

| 1000-1100 | Strong | C-O stretching (aryl ether) |

| ~1100 & ~650 | Strong, Broad | S=O and S-O stretching (sulfate anion) |

Note: The IR spectrum will be dominated by the characteristic peaks of the aromatic amine and the strong, broad absorptions of the sulfate counter-ion.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)

| λmax (nm) | Solvent | Electronic Transition |

| ~280-300 | Water or Ethanol | π → π* |

Note: Aromatic amines typically exhibit strong absorption in this region. The exact maximum absorption wavelength (λmax) can be influenced by the solvent and the protonation state of the amine groups.

Table 4: Mass Spectrometry (MS) Data for 2,4-Diaminoanisole (Free Base)

| m/z | Relative Intensity | Possible Fragment |

| 138 | High | [M]⁺ (Molecular ion) |

| 123 | High | [M - CH₃]⁺ |

| 108 | Medium | [M - CH₂O]⁺ |

| 95 | Medium | [M - CH₃ - CO]⁺ |

Note: This data is for the free base, 2,4-Diaminoanisole. In the analysis of the sulfate salt by techniques like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [C₇H₁₀N₂O + H]⁺ at m/z 139.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain a proton (¹H) NMR spectrum to identify the chemical environment of the hydrogen atoms in the molecule.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

3.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and compare them to known functional group frequencies.

-

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the conjugated aromatic system.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol) of a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 absorbance units).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Processing:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

3.4. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the organic cation and to study its fragmentation pattern for structural elucidation.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a salt, LC-MS with Electrospray Ionization (ESI) is most appropriate.

-

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote ionization).

-

-

Data Acquisition (LC-ESI-MS):

-

The sample is injected into the LC system and separated on a suitable column (e.g., C18).

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

The ESI source generates gas-phase ions.

-

The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan mass spectrum is acquired to determine the m/z of the parent ion.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

-

Data Processing:

-

The mass spectra are analyzed to identify the molecular ion (or pseudomolecular ion) and the major fragment ions.

-

The fragmentation pattern is interpreted to confirm the structure of the molecule.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of a chemical compound.

References

Genotoxicity and Mutagenicity of 2,4-Diaminoanisole Sulfate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole sulfate (2,4-DAAS), a vat dye intermediate formerly used in permanent hair dye formulations, has been the subject of extensive toxicological evaluation due to its carcinogenic potential.[1][2][3] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of 2,4-DAAS, with a focus on key assays, detailed experimental protocols, and the underlying metabolic activation pathways that contribute to its genotoxic effects. The information is intended to serve as a resource for researchers and professionals involved in the safety assessment of aromatic amines and related compounds.

Data Presentation: Summary of Genotoxicity and Mutagenicity Assays

Table 1: In Vitro Genotoxicity and Mutagenicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Results | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA1538, TA98, TA100) | With and Without | Data not specified in reviews | Positive (frameshift mutations) with S9 from various species (rat, mouse, rabbit, human).[2] Generally negative without S9. | [2] |

| Chromosomal Aberration Test | Rodent cells (e.g., Chinese Hamster Ovary - CHO) | With and Without | Data not specified in reviews | Positive | [2] |

| Unscheduled DNA Synthesis (UDS) | HeLa cells | With and Without | Data not specified in reviews | Positive | [2] |

| Gene Mutation Assay | Rodent cells | Data not specified | Data not specified in reviews | Positive | [2] |

| Mitotic Recombination | Saccharomyces cerevisiae | Not applicable | Data not specified in reviews | Positive | [2] |

Table 2: In Vivo Genotoxicity of this compound

| Assay | Test System | Route of Administration | Dose Range | Results | Reference(s) |

| Sex-Linked Recessive Lethal Mutation | Drosophila melanogaster | Not specified | Data not specified in reviews | Positive | [2] |

| Sister Chromatid Exchange (SCE) | Mouse bone-marrow cells | Not specified | Data not specified in reviews | Positive | [2] |

| Micronucleus Test | Mouse bone-marrow cells | Not specified | Data not specified in reviews | Negative | [2] |

| Dominant Lethal Mutation | Rats | Not specified | Data not specified in reviews | Negative | [2] |

| Sperm Morphology Assay | Mice | Not specified | Data not specified in reviews | Negative | [2] |

| DNA Damage (Comet Assay) | Mouse liver and brain cells | Not specified | Data not specified in reviews | Positive | [2] |

Metabolic Activation Pathway

The genotoxicity of 2,4-Diaminoanisole is largely dependent on its metabolic activation into reactive electrophilic intermediates. The primary metabolic pathways involve cytochrome P450-mediated oxidation and N-acetylation.[4] The resulting metabolites can form adducts with cellular macromolecules, including DNA, leading to mutations and chromosomal damage.

Caption: Metabolic activation pathway of 2,4-Diaminoanisole.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on standard guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Caption: Experimental workflow for the Ames Test.

Methodology:

-

Test Strains: At least five strains of bacteria should be used, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure (Plate Incorporation Method):

-

To 2.0 ml of molten top agar at 45°C, 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution, and 0.5 ml of S9 mix (or buffer for the non-activation series) are added.

-

The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

-

-

Dose Levels: At least five different concentrations of the test substance are used, with the highest concentration being 5 mg/plate or 5 µl/plate for soluble, non-toxic substances.

-

Controls: Concurrent negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) are included.

-

Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours, after which the number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the concentrations.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][6]

Caption: Experimental workflow for the Chromosomal Aberration Test.

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese hamster ovary - CHO, Chinese hamster lung - V79) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (continuous treatment until harvesting) without S9 mix.

-

Harvesting: Cells are treated with a metaphase-arresting substance (e.g., Colcemid® or colchicine) and harvested at a suitable time after the beginning of treatment, corresponding to approximately 1.5 times the normal cell cycle length.

-

Chromosome Preparation: Harvested cells are subjected to hypotonic treatment, fixed, and spread on microscope slides. The slides are then stained (e.g., with Giemsa).

-

Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Evaluation: A test substance is considered positive if it causes a concentration-dependent increase in the number of cells with structural chromosomal aberrations, or if a statistically significant increase is observed at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei.[7]

Caption: Experimental workflow for the Micronucleus Test.

Methodology:

-

Test Animals: Typically, young adult rodents (e.g., mice or rats) are used.

-

Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.

-

Slide Preparation and Staining: Smears are prepared and stained with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes (e.g., Giemsa and May-Grünwald).

-

Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to total erythrocytes is also determined as an indicator of bone marrow toxicity.

-

Evaluation: A positive result is a dose-related increase in the frequency of micronucleated PCEs, or a clear, statistically significant increase at a single dose level.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in cells that are not in the S-phase of the cell cycle, following damage by a test agent.[8][9]

Caption: Experimental workflow for the UDS Assay.

Methodology:

-

Cell System: Primary cultures of rat hepatocytes or established cell lines like HeLa can be used.

-

Treatment: Cell cultures are treated with the test chemical in a medium containing radiolabeled thymidine (e.g., ³H-thymidine).

-

Autoradiography: After treatment, cells are fixed, and slides are coated with a photographic emulsion. The slides are then stored in the dark to allow the radioactive decay to expose the emulsion.

-

Scoring: After development, the number of silver grains over the nuclei of non-S-phase cells is counted. S-phase cells are identified by their heavy labeling and are excluded from the analysis. The net nuclear grain count is determined by subtracting the cytoplasmic background grain count.

-

Evaluation: A positive response is indicated by a significant increase in the mean net grain count of treated cells compared to control cells.

Conclusion

The available data strongly indicate that this compound is a genotoxic and mutagenic compound, primarily after metabolic activation. It induces frameshift mutations in bacteria, and causes chromosomal damage in mammalian cells both in vitro and in vivo. The genotoxicity is mediated by its conversion to reactive metabolites that can form DNA adducts. While a definitive quantitative dose-response relationship is not consistently reported across all historical studies, the qualitative evidence for its genotoxic potential is robust. This technical guide provides a framework for understanding the genotoxic profile of 2,4-DAAS and serves as a methodological reference for the assessment of similar aromatic amines.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. nj.gov [nj.gov]

- 4. Metabolism of the dyestuff intermediate 2,4-diaminoanisole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for the Detection of 2,4-Diaminoanisole Sulfate in Cosmetics

Abstract